methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a pyrrolo-pyridine derivative characterized by a methylthio (-SMe) substituent at the 4-position and a methyl ester (-COOMe) at the 2-position. Pyrrolo-pyridines are nitrogen-containing heterocycles with applications in medicinal chemistry and materials science due to their structural similarity to purines and pyrimidines.
Properties
IUPAC Name |
methyl 4-methylsulfanyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-10(13)8-5-6-7(12-8)3-4-11-9(6)15-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWYJHGICRZSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653291 | |
| Record name | Methyl 4-(methylsulfanyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688356-98-1 | |
| Record name | Methyl 4-(methylsulfanyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing, which allows for superheating of solvents and reactions at elevated temperatures . This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The compound’s effects are mediated through its binding to active sites on target proteins, leading to alterations in their activity and downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Synthetic Yields : High yields (>80%) are achievable for pyrrolo-pyridine esters via hydrogenation (e.g., 9c, 85%) or reduction (e.g., hydroxymethyl derivative, 91%) .
- Reactivity : Methylthio substituents are prone to oxidation (e.g., to sulfoxides), whereas methoxy groups are stable under similar conditions. Chloro substituents (e.g., in 6-chloro derivatives) may facilitate cross-coupling reactions .
Biological Activity
Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 222.26 g/mol
- CAS Number : 688356-98-1
- MDL Number : MFCD10699203
The compound features a pyrrolo[3,2-c]pyridine core with a methylthio group at the 4-position and a carboxylate group at the 2-position, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives are known for their ability to inhibit bacterial growth.
- Anticancer Properties : Some studies suggest that methyl pyrrole derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain analogs show potential in reducing inflammation markers.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating biochemical pathways involved in cell signaling and metabolism.
Case Studies and Experimental Data
- Anticancer Activity :
-
Antimicrobial Effects :
- In vitro studies demonstrated that related pyrrole compounds displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported as low as 10 µg/mL .
- Anti-inflammatory Properties :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
